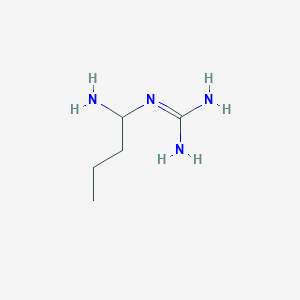
4-(Aminobutyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decarboxylated arginine, isolated from several plant and animal sources, e.g., pollen, ergot, herring sperm, octopus muscle.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Agmatine has been shown to interact with multiple molecular targets, leading to various pharmacological effects:
- Neurotransmission Modulation : Agmatine is considered a neuromodulator and co-transmitter in the central nervous system. It binds to α-2-adrenergic and imidazoline receptors but does not exhibit intrinsic activity on these receptors. This unique property allows agmatine to influence neurotransmitter release and neuronal excitability .
- Cardiovascular Effects : Research indicates that agmatine can produce mild reductions in heart rate and blood pressure through the activation of central and peripheral control systems. This effect is mediated by its interaction with imidazoline receptors and nitric oxide production .
- Glucose Regulation : Agmatine has demonstrated hypoglycemic effects, potentially aiding in the management of diabetes by modulating various mechanisms involved in blood glucose regulation .
- Nephroprotective Properties : Studies have shown that agmatine enhances glomerular filtration rate and exerts protective effects on kidney function, suggesting its potential use in treating kidney-related disorders .
Neuroprotective Effects
Agmatine has been extensively studied for its neuroprotective properties, particularly in models of neurological injury:
- Stroke and CNS Injuries : In preclinical studies, agmatine has shown promise in reducing neuronal damage following ischemic events. It acts as an NMDA receptor antagonist, which may help mitigate excitotoxicity associated with stroke and other central nervous system injuries .
- Spinal Cord Injury Recovery : A study involving a rat model of spinal cord injury demonstrated that agmatine administration significantly improved motor function recovery compared to control groups. The compound's ability to inhibit nitric oxide synthase and block NMDA receptors was implicated in these beneficial effects .
Potential in Pain Management and Addiction Treatment
Agmatine's role in pain modulation and addiction treatment is an emerging area of research:
- Neuropathic Pain Relief : Agmatine has been investigated for its potential to alleviate neuropathic pain. Its interaction with pain pathways suggests it may serve as an adjunct therapy for chronic pain conditions .
- Opioid Dependence : Evidence suggests that agmatine can enhance opioid analgesia while preventing tolerance development in chronic morphine users. This dual action positions agmatine as a candidate for addressing opioid dependence and addiction .
Case Studies and Research Findings
Several studies underscore the therapeutic potential of agmatine across various applications:
Análisis De Reacciones Químicas
Structural Analysis
-
NMR Data :
Crystallography
The agmatine-TFA salt forms a triflate structure with hydrogen bonding networks dominated by NH- and CH₂NH groups .
Neurotransmitter Modulation
Agmatine blocks NMDA receptors by binding to the channel pore, with a dissociation constant of 952 µM at 0 mV . Its guanidine group is critical for this interaction, as analogs like arcaine (1,4-butyldiguanidine) mimic this effect .
Citation : Agmatine selectively modulates NMDA receptor channels in hippocampal neurons .
Metabolic Pathways
-
Degradation :
Gas-Phase Complexes
Agmatine forms hydrogen-bonded complexes with proteins, stabilized by guanidine-amide interactions. DFT calculations show gas-phase basicities (ΔG = -985.76 kJ/mol for II + H+ → II-H1) .
Table 1: Stability of Agmatine Complexes
| Complex | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
|---|---|---|---|
| II + H+ → II-H1 | -1020.94 | -117.89 | -985.76 |
| II + H+ → II-H2 | -937.08 | -127.59 | -899.06 |
Prodrug Formation
N-hydroxyguanidine derivatives (e.g., Compound 11 ) act as prodrugs, bioactivated by mARC enzymes to release agmatine .
Enzyme Inhibition
The derivative N-(4-aminobutyl)-N′-(2-methoxyethyl)guanidine inhibits hDDAH-1 (Kᵢ = 18 µM) by clamping the guanidine group via Asp79 and Asp269 residues .
Table 2: Binding Interactions
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Asp79 | Hydrogen bond | 2.7 |
| Asp269 | Backbone carbonyl | 3.1 |
Propiedades
Fórmula molecular |
C5H14N4 |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2-(1-aminobutyl)guanidine |
InChI |
InChI=1S/C5H14N4/c1-2-3-4(6)9-5(7)8/h4H,2-3,6H2,1H3,(H4,7,8,9) |
Clave InChI |
ZZZRWRUUWKBDCY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N)N=C(N)N |
Sinónimos |
1 Amino 4 guanidinobutane 1-Amino-4-guanidinobutane 4-(Aminobutyl)guanidine Agmatine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















